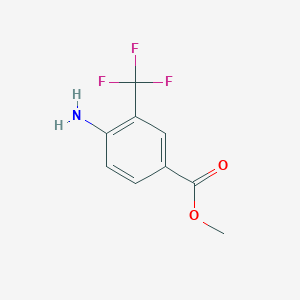

Methyl 4-amino-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKBQIFUKHNMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648653 | |

| Record name | Methyl 4-amino-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167760-75-0 | |

| Record name | Benzoic acid, 4-amino-3-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167760-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Methyl 3-(Trifluoromethyl)Benzoate

The nitration step introduces a nitro group at the para position relative to the ester group, leveraging the electron-withdrawing effects of both the trifluoromethyl and ester substituents.

Procedure :

-

Substrate Preparation : Methyl 3-(trifluoromethyl)benzoate is synthesized via esterification of 3-(trifluoromethyl)benzoic acid using methanol and a catalytic acid (e.g., H2SO4).

-

Nitration Conditions :

Key Observations :

-

The trifluoromethyl group directs nitration to the 4-position due to its strong meta-directing effect, while the ester group further stabilizes the transition state.

-

Yield: 70–85% for analogous nitro compounds in patent literature.

| Product | Yield (%) | Purity (HPLC) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| Methyl 2-aminobenzoate | 83 | >95% | 7.70 (dd, J=8.1 Hz), 3.78 (s) |

| Ethyl 2-aminobenzoate | 89 | >95% | 4.25 (q, J=7.1 Hz), 1.30 (t) |

Implications :

-

Methanol as a solvent favors ester formation, suggesting compatibility with this compound synthesis.

Functional Group Interconversion Strategies

Amidation Followed by Esterification

This route involves synthesizing 4-amino-3-(trifluoromethyl)benzoic acid first, followed by esterification.

Steps :

-

Nitration of 3-(Trifluoromethyl)Benzoic Acid : As in Section 1.1.

-

Reduction : Catalytic hydrogenation to 4-amino-3-(trifluoromethyl)benzoic acid.

-

Esterification : Treatment with methanol and thionyl chloride (SOCl2) at reflux.

Advantages :

-

Avoids handling nitro esters, which can be thermally unstable.

-

Higher flexibility in choosing esterification conditions.

Disadvantages :

-

Carboxylic acid intermediates may require stringent pH control during purification.

Characterization and Quality Control

Spectroscopic Data

Critical characterization data for this compound can be extrapolated from analogous compounds:

Purity Optimization

-

Column Chromatography : Silica gel with petroleum ether:EtOAc gradients (10:1 to 30:1) effectively separates ester byproducts.

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity for structurally similar esters.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost Drivers | Scalability | Environmental Impact |

|---|---|---|---|

| Nitration-Reduction | HNO3/H2SO4 disposal | High | Moderate (acid waste) |

| Oxidative Ring-Opening | NBS/K2S2O8 cost | Moderate | Low (aqueous workup) |

Scientific Research Applications

Methyl 4-amino-3-(trifluoromethyl)benzoate has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing trifluoromethyl groups, which are known for their enhanced biological activity and metabolic stability.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and materials with specific electronic properties.

Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical assays due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(trifluoromethyl)benzoate depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Amino vs. Hydroxy/Methoxy Groups

- This compound is a key intermediate in synthesizing amide derivatives, as seen in the preparation of SARS-CoV-2 protease inhibitors (e.g., Compound 63) .

- Methyl 4-methoxy-3-(trifluoromethyl)benzoate : The methoxy group (electron-donating) stabilizes the aromatic ring differently compared to the electron-withdrawing CF₃ group, altering reactivity in electrophilic substitution reactions .

Positional Isomerism

- Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6): The amino and CF₃ groups are repositioned, leading to distinct electronic effects. This isomer shows a similarity score of 1.00 to the target compound, suggesting overlapping applications in drug discovery .

Halogen Substitution

- Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3): A fluorine atom replaces the amino group, increasing lipophilicity and metabolic stability. This derivative is explored in kinase inhibitor research .

Ester vs. Acid Derivatives

- 4-Amino-3-(trifluoromethyl)benzoic acid: Hydrolysis of the methyl ester yields the carboxylic acid, which is more polar and suitable for salt formation. For example, 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoic acid (59e) was synthesized with a 76% yield for use in amide coupling .

- Ethyl 2-amino-4-trifluoromethylbenzoate (CAS 65568-55-0): The ethyl ester variant (similarity score: 0.97) offers altered solubility profiles, favoring organic solvents like ethyl acetate .

Functionalized Side Chains

- Methyl 4-amino-3-(3-(trifluoromethyl)benzyloxy)benzoate: A benzyloxy group introduces steric bulk, reducing membrane permeability but enhancing binding affinity in receptor-targeted therapies. Synthesized via nitro reduction (SnCl₂ in ethyl acetate) .

- Methyl 4-{[(2-methyl-5-nitrophenyl)amino]methyl}benzoate (19): Incorporates a nitro-substituted benzylamine side chain, increasing electrophilicity for nucleophilic aromatic substitution. This compound exhibited a melting point of 208–210°C, higher than the target compound, likely due to enhanced intermolecular interactions .

Data Table: Key Properties of Methyl 4-amino-3-(trifluoromethyl)benzoate and Analogues

Biological Activity

Methyl 4-amino-3-(trifluoromethyl)benzoate is an organic compound notable for its unique structural features, including an amino group at the para position and a trifluoromethyl group at the meta position of the benzene ring. These modifications have implications for its biological activity, pharmacological potential, and applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₉H₈F₃NO₂

- Molecular Weight : 219.16 g/mol

- CAS Number : 167760-75-0

The trifluoromethyl group is particularly significant due to its electron-withdrawing nature, which can enhance the compound's lipophilicity and metabolic stability, making it a valuable moiety in drug design .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : Its structural characteristics allow it to interact with biological receptors, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, possibly through disruption of bacterial cell function .

Biological Studies and Case Reports

Research into this compound has primarily focused on its role as an intermediate in the synthesis of pharmaceuticals. It has been used in studies aimed at understanding structure-activity relationships (SAR) in drug development.

Case Study: Antimicrobial Activity

In a study assessing various benzoate derivatives, this compound was included among compounds evaluated for antibacterial efficacy. The results indicated that certain analogs exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 4-amino-2-(trifluoromethyl)benzoate | Structure | Moderate antibacterial activity |

| Methyl 3-amino-4-(trifluoromethyl)benzoate | Structure | Lower potency compared to meta-substituted analog |

| Methyl 4-nitro-3-(trifluoromethyl)benzoate | Structure | Higher toxicity but potent enzyme inhibition |

This table illustrates how variations in the positioning of functional groups can significantly influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.